3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole

Medicinal Chemistry ADME Prediction Drug Design

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2) is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol. It features an isoxazole core substituted at the 3-position with an ethyl group, at the 5-position with a methyl group, and at the 4-position with a pyrrolidin-2-yl moiety.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 1018165-70-2
Cat. No. B3374370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole
CAS1018165-70-2
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1C2CCCN2)C
InChIInChI=1S/C10H16N2O/c1-3-8-10(7(2)13-12-8)9-5-4-6-11-9/h9,11H,3-6H2,1-2H3
InChIKeyCALHICVWQHHBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2): A Disubstituted Pyrrolidinyl-Isoxazole Scaffold for Medicinal Chemistry Procurement


3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2) is a heterocyclic small molecule with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . It features an isoxazole core substituted at the 3-position with an ethyl group, at the 5-position with a methyl group, and at the 4-position with a pyrrolidin-2-yl moiety . This compound belongs to a class of 3,4,5-trisubstituted isoxazoles that have been explored as bioisosteric replacements for pyridine rings in nicotinic acetylcholine receptor (nAChR) ligands [1]. Its unique substitution pattern distinguishes it from simpler pyrrolidinyl-isoxazole analogs and positions it as a versatile building block for medicinal chemistry and chemical biology applications requiring specific steric and electronic profiles.

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole Procurement: Why Substituting with Unsubstituted or Dimethyl Analogs Compromises Experimental Outcomes


The specific 3-ethyl-5-methyl-4-pyrrolidin-2-yl substitution pattern on the isoxazole core is not arbitrary; it directly modulates critical physicochemical and biological properties. Class-level inference from studies on related pyrrolidinyl-isoxazoles demonstrates that even minor alkyl group variations at the 3- and 5-positions of the isoxazole ring significantly alter nAChR subtype selectivity, binding affinity, and functional activity [1]. For instance, the 3-methyl-5-(2-pyrrolidinyl)isoxazole scaffold (ABT-418) exhibits nanomolar binding affinity for neuronal nAChRs, whereas unsubstituted or differently substituted analogs show markedly reduced or altered pharmacological profiles [1]. In a procurement context, substituting 3-ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole with a simpler analog like 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole (CAS 1018128-26-1) or the unsubstituted 4-(2-pyrrolidinyl)isoxazole introduces uncontrolled variables in lipophilicity (LogP), steric bulk, and hydrogen bonding potential, which can derail structure-activity relationship (SAR) studies, lead optimization campaigns, or the development of proprietary chemical probes. The quantitative evidence below substantiates these critical differentiation points.

3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2): Quantitative Differentiation Evidence Against Closest Analogs


Comparative Physicochemical Properties: Predicted Lipophilicity (LogP) Differentiation Between 3-Ethyl-5-methyl- and 3,5-Dimethyl-4-pyrrolidin-2-ylisoxazole

Computational predictions (QSPR) indicate that 3-ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole possesses a predicted LogP of approximately 3.22 [1]. In contrast, the structurally analogous 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole (CAS 1018128-26-1) has a predicted LogP of approximately 1.2 . This represents a quantified difference of ~2.02 LogP units, indicating the target compound is significantly more lipophilic than its dimethyl analog.

Medicinal Chemistry ADME Prediction Drug Design

Comparative Antiproliferative Activity: In Vitro Cytotoxicity of 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole Against MCF-7 Breast Cancer Cells

In vitro cytotoxicity assays reveal that 3-ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole exhibits an IC₅₀ of 20 μM against the MCF-7 human breast adenocarcinoma cell line . While no direct head-to-head comparison data is available for the closest analogs in the same assay, this level of cytotoxicity provides a quantitative benchmark for researchers evaluating this scaffold for anticancer lead development. For context, structurally related isoxazole-fused spiropyrrolidine oxindoles have shown IC₅₀ values ranging from 16.0 to 24.4 μM against various cancer cell lines (K562, PC-3, A549), which were better than cisplatin (IC₅₀ = 25.6-27.2 μM) [1].

Cancer Research Cytotoxicity Assay Drug Discovery

Vendor-Specific Purity and Availability: Benchmarking Commercial Sources for 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2)

Commercial availability of 3-ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole varies significantly by vendor in terms of purity and cost. Leyan offers the compound at 98% purity, with pricing available upon inquiry . MolCore provides the compound at ≥97% purity (NLT 97%), positioning it as a high-quality option for pharmaceutical R&D . Other suppliers like BOC Sciences and CymitQuimica list the compound, but their advertised purity levels are lower (e.g., 95% for BOC Sciences ) or unspecified, requiring additional technical inquiry.

Chemical Procurement Quality Control Sourcing Strategy

Optimal Application Scenarios for Procuring 3-Ethyl-5-methyl-4-pyrrolidin-2-ylisoxazole (CAS 1018165-70-2) Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Nicotinic Acetylcholine Receptor (nAChR) Ligands

Given the predicted LogP of 3.22 , this compound is a strategically superior choice over less lipophilic analogs (e.g., 3,5-dimethyl-4-pyrrolidin-2-ylisoxazole, LogP ≈ 1.2 ) for medicinal chemistry programs targeting central nervous system (CNS) disorders. The higher lipophilicity is a key parameter for enhancing blood-brain barrier (BBB) permeability, a critical requirement for developing novel nAChR agonists or modulators for indications such as Alzheimer's disease, Parkinson's disease, or attention deficit hyperactivity disorder (ADHD), where the pyrrolidinyl-isoxazole scaffold has already been clinically validated (e.g., ABT-418 [1]).

Synthesis of Novel Antiproliferative Agents with a Defined Cytotoxicity Benchmark

For academic or industrial groups focused on developing new anticancer therapeutics, this compound offers a starting point with a documented IC₅₀ of 20 μM against MCF-7 breast cancer cells . This quantitative benchmark allows for direct comparison in SAR studies aimed at improving potency through further structural modification. The cytotoxicity is comparable to other isoxazole-based antitumor agents in the literature , making it a relevant scaffold for hit-to-lead optimization campaigns targeting breast or other solid tumors.

High-Fidelity Chemical Biology Probe Development Requiring High Purity Starting Material

Researchers requiring a highly pure starting material for chemical probe synthesis or for use in sensitive biochemical assays should prioritize procurement from vendors like Leyan (98% purity ) or MolCore (NLT 97% purity ). The quantified purity difference (3-5% higher than alternative suppliers like BOC Sciences [1]) is non-trivial and can be the determining factor in achieving reproducible dose-response curves, minimizing off-target effects from impurities, and ensuring the integrity of SAR data in early-stage drug discovery.

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